tert-butyl (3R)-3-(cyanomethyl)piperazine-1-carboxylate

Catalog No.
S6639740
CAS No.
2306248-13-3
M.F
C11H19N3O2
M. Wt
225.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl (3R)-3-(cyanomethyl)piperazine-1-carbox...

CAS Number

2306248-13-3

Product Name

tert-butyl (3R)-3-(cyanomethyl)piperazine-1-carboxylate

IUPAC Name

tert-butyl (3R)-3-(cyanomethyl)piperazine-1-carboxylate

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

InChI

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-7-6-13-9(8-14)4-5-12/h9,13H,4,6-8H2,1-3H3/t9-/m1/s1

InChI Key

PQMGXPIFQIFJEX-SECBINFHSA-N

SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC#N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC#N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H](C1)CC#N

Tert-butyl (3R)-3-(cyanomethyl)piperazine-1-carboxylate is an organic compound with the molecular formula C₁₁H₁₉N₃O₂ and a molecular weight of 225.29 g/mol. It features a piperazine ring substituted with a tert-butyl group and a cyanomethyl group at the 3-position, along with a carboxylate functional group. The compound is characterized by its chirality at the 3-position, indicating that it exists in two enantiomeric forms: (3R) and (3S) .

  • Wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coat.
  • Working in a well-ventilated fume hood.
  • Consulting the Safety Data Sheet (SDS) for any available information on the specific compound if it becomes commercially available.
Typical of piperazine derivatives, including:

  • Nucleophilic Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Hydrolysis: The ester bond in the carboxylate can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
  • Reduction: The nitrile group can be reduced to an amine, expanding its utility in synthetic chemistry.

While specific biological activity data for tert-butyl (3R)-3-(cyanomethyl)piperazine-1-carboxylate is limited, compounds with similar structures often exhibit biological properties such as:

  • Antimicrobial Activity: Piperazine derivatives have been noted for their potential antimicrobial effects.
  • CNS Activity: Due to the presence of the piperazine moiety, compounds like this may interact with central nervous system targets, potentially acting as anxiolytics or antidepressants.

The synthesis of tert-butyl (3R)-3-(cyanomethyl)piperazine-1-carboxylate can be achieved through several methods:

  • Piperazine Ring Formation: Starting from 1-bromoalkanes and piperazine, a nucleophilic substitution reaction can form the piperazine ring.
  • Cyanomethylation: The introduction of the cyanomethyl group can be performed using reagents like sodium cyanide in the presence of a suitable base.
  • Carboxylation: Finally, esterification with tert-butyl alcohol under acidic conditions yields the desired carboxylate.

Tert-butyl (3R)-3-(cyanomethyl)piperazine-1-carboxylate serves multiple roles in research and industry:

  • Synthetic Intermediate: It acts as a building block in organic synthesis for pharmaceuticals and agrochemicals.
  • Research Tool: Its unique structure makes it useful in studying piperazine derivatives' biological effects and mechanisms.

Interaction studies involving tert-butyl (3R)-3-(cyanomethyl)piperazine-1-carboxylate focus on its potential binding affinity to various biological targets. Preliminary studies suggest it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways, although detailed pharmacological profiling is necessary to confirm these interactions.

Tert-butyl (3R)-3-(cyanomethyl)piperazine-1-carboxylate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameCAS NumberSimilarity Index
Tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate1589082-06-31.00
Tert-butyl 2-(cyanomethyl)piperidine-1-carboxylate1211744-92-10.89
Tert-butyl (R)-3-(cyanomethyl)piperazine-1-carboxylate2306248-13-31.00
Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate1092352-11-80.89
Tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate1589565-36-51.00

Uniqueness

The uniqueness of tert-butyl (3R)-3-(cyanomethyl)piperazine-1-carboxylate lies in its specific stereochemistry at the piperazine ring, which can significantly influence its biological activity and interaction profiles compared to other similar compounds. This stereochemical aspect may enhance its selectivity towards certain biological targets, making it a valuable candidate for further pharmacological studies.

XLogP3

0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

225.147726857 g/mol

Monoisotopic Mass

225.147726857 g/mol

Heavy Atom Count

16

Dates

Modify: 2023-11-23

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